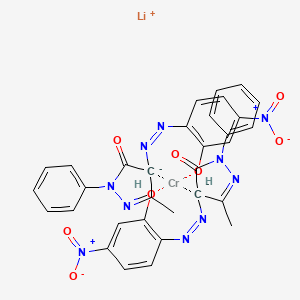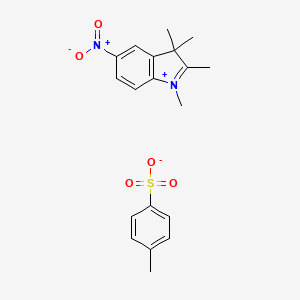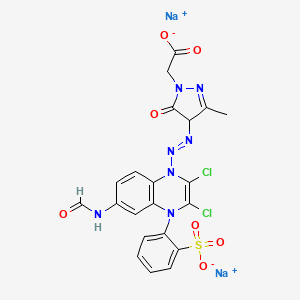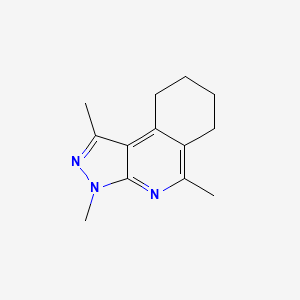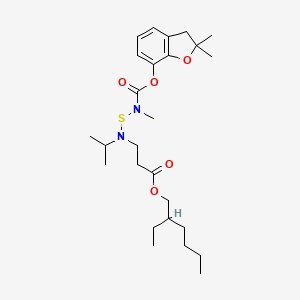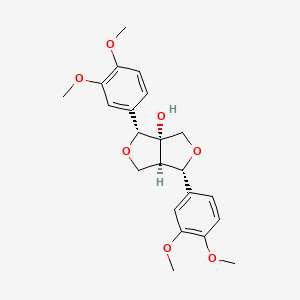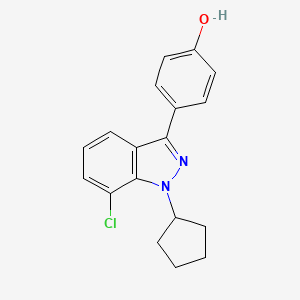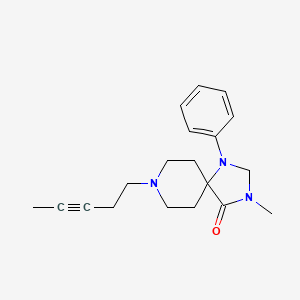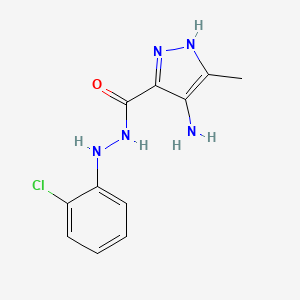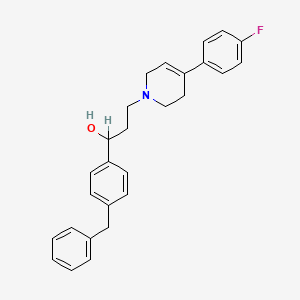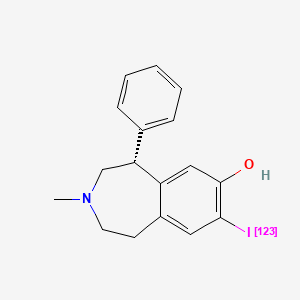
1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- is a complex organic compound with significant applications in various scientific fields. This compound is particularly notable for its use in radiopharmaceuticals due to the presence of the radioactive isotope iodine-123. The structure of this compound includes a benzazepine core, which is a bicyclic structure containing both benzene and azepine rings.
Preparation Methods
The synthesis of 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- involves several steps, typically starting with the preparation of the benzazepine core. The process often includes:
Cyclization Reactions: Formation of the azepine ring through cyclization of appropriate precursors.
Iodination: Introduction of the iodine-123 isotope, which is usually achieved through electrophilic substitution reactions.
Methylation and Phenylation: Addition of methyl and phenyl groups to the core structure under controlled conditions.
Industrial production methods may involve large-scale synthesis using automated reactors to ensure precision and safety, especially when handling radioactive materials.
Chemical Reactions Analysis
1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the iodine-123 isotope.
Hydrolysis: Hydrolysis reactions can break down the compound into simpler molecules.
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions.
Scientific Research Applications
1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Employed in diagnostic imaging, particularly in nuclear medicine, due to the radioactive iodine-123 isotope.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- involves its interaction with specific molecular targets. The radioactive iodine-123 isotope emits gamma rays, which can be detected by imaging equipment, making it useful in diagnostic procedures. The compound may also interact with enzymes and receptors in biological systems, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other benzazepine derivatives and radiopharmaceuticals containing iodine isotopes. Compared to these compounds, 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- is unique due to its specific structure and the presence of the iodine-123 isotope, which provides distinct imaging capabilities.
Similar Compounds
- 1H-3-Benzazepin-7-ol derivatives
- Radiopharmaceuticals with iodine-123
- Other benzazepine-based compounds
This detailed overview highlights the significance and versatility of 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- in various scientific domains
Properties
CAS No. |
113744-55-1 |
|---|---|
Molecular Formula |
C17H18INO |
Molecular Weight |
375.24 g/mol |
IUPAC Name |
(5R)-8-(123I)iodanyl-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H18INO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m1/s1/i18-4 |
InChI Key |
JGBTWNOVLISURM-BNWSCXTESA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)[123I] |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)
